Thymidine Phosphorylase Inhibition: Substitution-Dependent Potency Variation Across 16 Analogs
Among a series of 16 N-benzylidene-isoquinoline-3-carbohydrazide analogs synthesized and evaluated against thymidine phosphorylase (TP), the (E)-N'-(4-chlorobenzylidene)isoquinoline-3-carbohydrazide derivative exhibited an IC₅₀ of 0.0184 µM, whereas the (E)-N'-(2,3-dimethoxybenzylidene)isoquinoline-3-carbohydrazide derivative showed an IC₅₀ of 0.0394 µM—a greater than 2-fold difference in potency attributable solely to substitution pattern on the benzylidene moiety [1][2]. The unsubstituted parent isoquinoline-3-carbohydrazide serves as the essential synthetic precursor to this entire series, and the observed potency variation demonstrates that the isoquinoline-3-carbohydrazide scaffold is a privileged starting point for generating structurally diverse inhibitors with tunable activity [3].
| Evidence Dimension | Thymidine phosphorylase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0184 µM for (E)-N'-(4-chlorobenzylidene)isoquinoline-3-carbohydrazide; IC₅₀ = 0.0394 µM for (E)-N'-(2,3-dimethoxybenzylidene)isoquinoline-3-carbohydrazide |
| Comparator Or Baseline | 7-Deazaxanthine (standard TP inhibitor) and 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI) |
| Quantified Difference | 2.14-fold potency difference between the two isoquinoline-3-carbohydrazide derivatives |
| Conditions | In vitro enzyme inhibition assay; pH 7.4, 25°C; E. coli thymidine phosphorylase; PDB ID 4EAD used for molecular docking |
Why This Matters
Procurement of the parent isoquinoline-3-carbohydrazide scaffold enables generation of analogs with sub-20 nM TP inhibitory activity, making it relevant for angiogenesis research programs.
- [1] BRENDA Enzyme Database. Ligand entry for (E)-N'-(4-chlorobenzylidene)isoquinoline-3-carbohydrazide. IC₅₀ = 0.0184 µM. View Source
- [2] BRENDA Enzyme Database. Ligand entry for (E)-N'-(2,3-dimethoxybenzylidene)isoquinoline-3-carbohydrazide. IC₅₀ = 0.0394 µM. View Source
- [3] Zaman, K.; Rahim, F.; Taha, M.; et al. Synthesis, thymidine phosphorylase, angiogenic inhibition and molecular docking study of isoquinoline derivatives. Bioorg. Chem. 2019, 89, 102999. View Source
